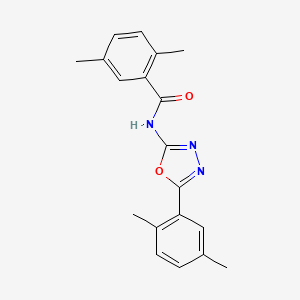

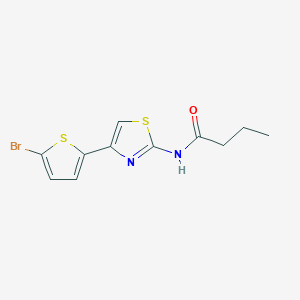

2-(2-Chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide, commonly known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies as a p53 stabilizing agent, which can restore the function of mutated p53 protein in cancer cells.

Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds with similar structural features have been explored for their photovoltaic efficiency and ligand-protein interactions. For instance, bioactive benzothiazolinone acetamide analogs have shown good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). These compounds also exhibit non-linear optical (NLO) activity and have been studied for binding interactions with proteins such as Cyclooxygenase 1 (COX1), indicating potential applications in drug discovery and photovoltaic technologies (Mary et al., 2020).

Biodegradation and Environmental Applications

The biodegradation pathways of structurally related chloroacetamides, such as acetochlor, have been studied to understand their environmental fate. A cytochrome P450 system was identified as key in the N-deethoxymethylation step, a critical process in the biodegradation of acetochlor, highlighting the potential of similar compounds in environmental detoxification and the study of biodegradation mechanisms (Wang et al., 2015).

Anticancer Research

Analogous compounds with acetamide groups have been developed as potential anticancer, anti-inflammatory, and analgesic agents. For example, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have shown promise in anticancer activity against various cancer cell lines, suggesting that similar structures could be explored for therapeutic applications (Rani et al., 2014).

Synthetic Chemistry and Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic compounds, such as tetrahydrocarbazole derivatives, from compounds containing cyano and acetamide groups demonstrates the versatility of these functional groups in synthetic chemistry. This area of research is crucial for the development of new pharmaceuticals and materials (Fadda et al., 2010).

properties

IUPAC Name |

2-(2-chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O/c1-14(9-16,10-6-7-10)18-13(19)8-17-12-5-3-2-4-11(12)15/h2-5,10,17H,6-8H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKBFEDXMRECDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroanilino)-N-(1-cyano-1-cyclopropylethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2597229.png)

![2-chloro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2597234.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2597238.png)

![3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2597240.png)

![Ethyl 4-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2597243.png)

![4-Cyano-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2597244.png)

![N-Spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yloxirane-2-carboxamide](/img/structure/B2597246.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2597247.png)